ethyl 4-({[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate
Description
Pyrazoles are a type of organic compound with a five-membered aromatic ring structure that includes two nitrogen atoms . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyridines, on the other hand, are basic heterocyclic organic compounds with one nitrogen atom and five carbon atoms in a six-membered ring . They are structurally similar to benzene and are often used in the synthesis of pharmaceuticals .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Pyridines can be synthesized through several methods, including the Chichibabin pyridine synthesis, which involves the reaction of an enamine and a β-ketoester .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyridines have a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Pyrazoles and pyridines can undergo a variety of chemical reactions. For example, pyrazoles can participate in [3+2] cycloaddition reactions . Pyridines can undergo electrophilic substitution reactions, similar to benzene .Properties
IUPAC Name |
ethyl 4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-2-31-24(30)17-10-12-19(13-11-17)26-23(29)21-16-28(20-8-4-3-5-9-20)27-22(21)18-7-6-14-25-15-18/h3-16H,2H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUKMOSJVMJNQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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